4-(4-Methyl-1-piperazinyl)butanoic acid is a synthetic compound frequently utilized as a building block in organic synthesis and medicinal chemistry research. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is characterized by the presence of a butanoic acid moiety linked to a 4-methylpiperazine ring, providing structural features conducive to various chemical modifications and interactions.
The synthesis of 4-(4-methyl-1-piperazinyl)butanoic acid can be achieved through various methods, with one common approach involving the reaction of piperazine with butyric anhydride or butyric acid under controlled conditions.
This method allows for efficient production while minimizing side reactions, making it suitable for laboratory-scale synthesis.
The molecular structure of 4-(4-methyl-1-piperazinyl)butanoic acid can be described as follows:
The compound can be represented using various structural notations, including SMILES notation: CN1CCN(CCCC(=O)O)CC1
, which reflects its connectivity and functional groups.
The compound's three-dimensional conformation can significantly influence its biological activity. Computational modeling techniques such as molecular dynamics simulations may be employed to study its conformational flexibility and interactions with biological targets.
4-(4-Methyl-1-piperazinyl)butanoic acid is involved in several chemical reactions:
These reactions highlight the versatility of 4-(4-methyl-1-piperazinyl)butanoic acid as a building block in organic synthesis.
The mechanism of action for compounds derived from 4-(4-methyl-1-piperazinyl)butanoic acid largely depends on their interaction with specific receptors in the central nervous system. Research indicates that derivatives may act as:
Studies employing radiolabeled compounds have provided insights into binding affinities and receptor selectivity, informing drug design strategies.
The physical and chemical properties of 4-(4-methyl-1-piperazinyl)butanoic acid include:
These properties are crucial for determining storage conditions and potential applications in pharmaceutical formulations.
The applications of 4-(4-methyl-1-piperazinyl)butanoic acid are primarily centered around its use in medicinal chemistry:
Piperazine ring formation and functionalization constitute fundamental approaches to constructing the 4-(4-methylpiperazin-1-yl)butanoic acid framework. Microwave-assisted synthesis has emerged as a pivotal methodology for accelerating nucleophilic displacement reactions between 1-methylpiperazine and halogenated carboxylic acid precursors. Under controlled microwave irradiation (100-150°C), these reactions achieve >85% yield within 15-30 minutes, significantly reducing the 12-24 hour timeframe required under conventional heating while minimizing di-alkylation byproducts [1].
Recent advances leverage palladium-catalyzed amination for constructing sterically hindered piperazine derivatives. Buchwald-Hartwig coupling employing Pd₂(dba)₃/XPhos catalytic systems enables the reaction of 4-bromobutanoate esters with N-methylpiperazine under mild conditions (70-90°C), achieving yields exceeding 90% with excellent functional group tolerance. This methodology proves particularly valuable when integrating the piperazinylbutanoate motif into complex molecular architectures containing sensitive functional groups [8].
For late-stage diversification, reductive amination strategies offer efficient access to structurally diverse analogs. The condensation of 4-oxobutanoic acid derivatives with N-methylpiperazine using sodium triacetoxyborohydride (STAB) as a reducing agent proceeds smoothly in dichloroethane at ambient temperature, providing substituted variants bearing aromatic or aliphatic substituents at the C4 position in 75-82% isolated yield [6].
Table 1: Comparative Analysis of Piperazine Coupling Methodologies
Methodology | Reaction Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Microwave-Assisted | 100-150°C, 15-30 min | 85-92% | Rapid reaction kinetics, reduced byproducts | Specialized equipment required |
Pd-Catalyzed | Pd₂(dba)₃/XPhos, 70-90°C, 12h | 88-95% | Excellent functional group tolerance | Catalyst cost, palladium removal |
Reductive Amination | STAB, DCE, rt, 24h | 75-82% | Broad substrate scope, mild conditions | Diastereoselectivity challenges |
The integration of 4-(4-methyl-1-piperazinyl)butanoic acid into solid-phase synthetic platforms enables efficient production of DNA-targeting peptidomimetics and modified oligonucleotides. Research demonstrates that the butanoic acid spacer serves as an optimal tether for conjugating Hoechst 33258 analogs to oligonucleotides via solid-phase synthesis. When incorporated into peptide nucleic acid (PNA) backbones, these conjugates significantly enhance triplex DNA stability (ΔTm = +13°C) by enabling simultaneous major and minor groove binding interactions [1] [5].
The transition toward environmentally sustainable synthesis has driven innovation in aqueous solid-phase peptide synthesis (ASPPS). Conventional Fmoc-SPPS relies heavily on environmentally problematic solvents like DMF and NMP. By employing PEG-based resins (e.g., ChemMatrix, PEGA) that exhibit excellent swelling behavior in water (swelling ratio >5 mL/g), researchers have successfully incorporated piperazinyl butanoic acid derivatives into peptide chains using water as the primary solvent. These amphiphilic resins accommodate the hydrophobic components while maintaining solvation of the polar piperazine moiety during chain assembly [5].
Critical to successful incorporation is the deployment of carbodiimide/HOAt activation systems in aqueous-organic mixtures (typically 70:30 water:THF). This approach achieves coupling efficiencies exceeding 98% for piperazinyl butanoic acid attachment to both N-terminal and side-chain functionalities in peptide sequences up to 15 residues. The methodology significantly reduces the environmental footprint associated with traditional SPPS while maintaining high synthetic fidelity for piperazine-containing conjugates [5].
Table 2: Resin Performance in Aqueous Solid-Phase Synthesis of Piperazinyl Derivatives
Resin Type | Swelling in Water (mL/g) | Coupling Efficiency | Compatibility with Piperazinyl Building Blocks | Maximum Peptide Length Achieved |
---|---|---|---|---|
ChemMatrix® | 6.2 | 98.5% | Excellent | 15 residues |
PEGA | 5.8 | 97.2% | Excellent | 12 residues |
TentaGel® | 4.3 | 93.7% | Good | 10 residues |
Polystyrene-DVB | 1.1 | 65.2% | Poor | Not applicable |
The carboxylic acid functionality in 4-(4-methyl-1-piperazinyl)butanoic acid serves as the primary site for diversification via catalytic amidation and esterification. Carbodiimide-mediated coupling remains the most widely employed method for amide bond formation, with EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) demonstrating particular efficiency. Optimization studies reveal that maintaining a slightly alkaline pH (7.5-8.5) during coupling counteracts the amine protonation effect caused by the basic piperazine nitrogen, thereby achieving near-quantitative conversion to amide products with pharmaceutical building blocks like benzimidazole derivatives [1] [4].
Organocatalytic approaches employing 1-hydroxy-7-azabenzotriazole (HOAt) and 4-dimethylaminopyridine (DMAP) provide enhanced reaction kinetics for ester formation, particularly with sterically hindered alcohols. The electron-donating dimethylamino group in DMAP significantly increases nucleophilicity at the carbonyl carbon, enabling esterification at 0°C instead of the elevated temperatures (40-60°C) typically required with conventional catalysts. This low-temperature operation prevents thermal decomposition pathways observed in thermally sensitive piperazine derivatives [3].
For large-scale production, continuous-flow hydrogenation systems offer substantial advantages in reducing 4-(4-methylpiperazin-1-yl)but-3-enoic acid precursors to the saturated butanoic acid derivatives. Employing Pd/C (5% w/w) or Raney nickel catalysts in fixed-bed reactors under moderate hydrogen pressure (15-30 bar) achieves complete reduction within 5-10 minutes residence time. This continuous approach eliminates batch-to-batch variability while minimizing catalyst loading requirements compared to traditional batch hydrogenation [6].
Transitioning laboratory synthesis of 4-(4-methyl-1-piperazinyl)butanoic acid to industrial-scale manufacturing necessitates comprehensive process intensification strategies. A leading approach involves continuous flow reaction systems integrating the piperazine alkylation, hydrolysis, and purification steps within a single operational platform. By maintaining precise stoichiometric control of 1-methylpiperazine relative to alkyl halide precursors (optimal ratio 1.05:1) and implementing in-line pH monitoring, manufacturers achieve consistent product yields exceeding 92% with impurity profiles meeting stringent pharmacopeial standards (total impurities <0.5%) [2] [10].
Crystallization optimization represents another critical advancement in industrial process chemistry. Systematic solvent screening identified ethanol/water (70:30 v/v) as the optimal crystallization system, producing highly pure (>99.5% GC) material with consistent polymorphic form (Form I). This binary solvent mixture delivers superior crystal morphology, reducing electrostatic aggregation during filtration and decreasing drying times by 40% compared to methanol/water systems. The optimized crystallization reduces residual solvent levels below ICH Q3C limits (ethanol <500 ppm) without requiring secondary drying processes [10].
Economic and environmental sustainability drives innovation in waste stream valorization. The recovery of unreacted 1-methylpiperazine from aqueous waste streams via distillation-extraction hybrid systems achieves >98% recovery efficiency, significantly reducing raw material costs. Simultaneously, advanced oxidation processes convert organic byproducts into biodegradable intermediates, reducing chemical oxygen demand (COD) in effluent streams by 85-90%. These integrated approaches exemplify modern circular economy principles within pharmaceutical manufacturing [10].
Table 3: Industrial-Scale Optimization Strategies and Impact Metrics
Optimization Strategy | Technical Implementation | Yield Improvement | Purity Enhancement | Cost Reduction |
---|---|---|---|---|
Continuous Flow System | Integrated alkylation/hydrolysis/purification | 92% → 95% | 98.5% → 99.7% | 22% |
Ethanol/Water Crystallization | 70:30 v/v, controlled cooling profile | N/A | 99.2% → 99.8% | 15% (drying) |
Waste Stream Valorization | Distillation-extraction hybrid recovery | Material recovery >98% | N/A | 31% (raw materials) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1